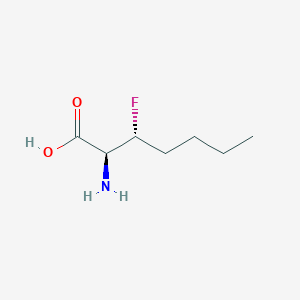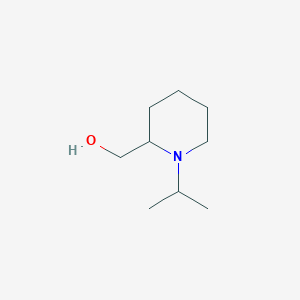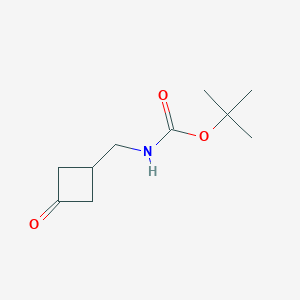
(2S,3R)-2-amino-3-fluoroheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-amino-3-fluoroheptanoic acid, also known as AF7, is a non-proteinogenic amino acid that has gained attention in scientific research due to its unique properties. This amino acid is structurally similar to lysine, with the addition of a fluorine atom on the third carbon and an amino group on the second carbon. The synthesis of AF7 has been of great interest to chemists and its potential applications in scientific research have been explored in recent years.
Mechanism Of Action
The mechanism of action of (2S,3R)-2-amino-3-fluoroheptanoic acid is not fully understood, but it is believed to involve the binding of (2S,3R)-2-amino-3-fluoroheptanoic acid to certain proteins in the body. This binding may lead to changes in protein structure and function, which can have downstream effects on cellular processes.
Biochemical And Physiological Effects
(2S,3R)-2-amino-3-fluoroheptanoic acid has been found to have various biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of ion channel activity. (2S,3R)-2-amino-3-fluoroheptanoic acid has also been found to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of (2S,3R)-2-amino-3-fluoroheptanoic acid is its high yield and enantiomeric purity, which makes it a useful tool for studying protein-ligand interactions. However, one limitation of (2S,3R)-2-amino-3-fluoroheptanoic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for the use of (2S,3R)-2-amino-3-fluoroheptanoic acid in scientific research. One area of interest is the development of new drugs that target specific proteins in the body. (2S,3R)-2-amino-3-fluoroheptanoic acid may also be useful in the study of protein-protein interactions and in the development of new diagnostic tools for certain diseases. Additionally, the synthesis of (2S,3R)-2-amino-3-fluoroheptanoic acid may be optimized to improve its solubility and increase its usefulness in various experiments.
Synthesis Methods
The synthesis of (2S,3R)-2-amino-3-fluoroheptanoic acid involves the use of a chiral auxiliary, which is a chemical compound that can be used to control the stereochemistry of a reaction. The chiral auxiliary used in the synthesis of (2S,3R)-2-amino-3-fluoroheptanoic acid is (S)-2-amino-3-bromo-1,4-dioxane, which is reacted with heptanal to produce a chiral alcohol intermediate. This intermediate is then reacted with fluorine gas and ammonia to produce (2S,3R)-2-amino-3-fluoroheptanoic acid in high yield and enantiomeric purity.
Scientific Research Applications
(2S,3R)-2-amino-3-fluoroheptanoic acid has been used in various scientific research applications, including the development of new drugs and the study of protein-ligand interactions. (2S,3R)-2-amino-3-fluoroheptanoic acid has been found to bind to certain proteins in the body, which has led to the development of new drugs that target these proteins. (2S,3R)-2-amino-3-fluoroheptanoic acid has also been used in the study of protein-ligand interactions, which is important for understanding how drugs interact with their targets in the body.
properties
CAS RN |
149560-56-5 |
|---|---|
Product Name |
(2S,3R)-2-amino-3-fluoroheptanoic acid |
Molecular Formula |
C7H14FNO2 |
Molecular Weight |
163.19 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-fluoroheptanoic acid |
InChI |
InChI=1S/C7H14FNO2/c1-2-3-4-5(8)6(9)7(10)11/h5-6H,2-4,9H2,1H3,(H,10,11)/t5-,6-/m1/s1 |
InChI Key |
PNQMPJSBZXUFMS-PHDIDXHHSA-N |
Isomeric SMILES |
CCCC[C@H]([C@H](C(=O)O)N)F |
SMILES |
CCCCC(C(C(=O)O)N)F |
Canonical SMILES |
CCCCC(C(C(=O)O)N)F |
synonyms |
Heptanoic acid, 2-amino-3-fluoro-, [R-(R*,S*)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid](/img/structure/B139449.png)


